6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride
Description
6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride (CAS: 379255-36-4) is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine ring. Its molecular formula is C₁₆H₁₅ClN₂O (MW: 286.76), with a methyl group at position 6 and a carboxylic acid group at position 2, stabilized as a hydrochloride salt . The compound is utilized in medicinal chemistry as a building block for drug discovery, leveraging its rigid scaffold and polar functional groups for target interactions.
Properties
IUPAC Name |
6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-10-3-2-6-4-7(9(11)12)13-8(6)5-10;/h4H,2-3,5H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPRULRIZDXROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065065-54-4 | |
| Record name | 6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID HYDROC+ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid derivatives with suitable reagents under controlled conditions. For instance, the reaction of thiophene-2-carboxamides with formic acid can yield thienopyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized to form thienopyridine derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective minimum inhibitory concentrations (MIC) against various bacterial strains. A specific derivative of thieno[2,3-c]pyridine was reported to have MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis . This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anti-Cancer Properties
Thieno[2,3-c]pyridines have been investigated for their anti-cancer potential. Certain compounds within this class have shown activity against histone acetyltransferases, which are implicated in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and proliferation . Molecular docking studies have been employed to understand the binding interactions of these compounds with target proteins involved in cancer pathways.
Neuroprotective Effects
Some studies suggest that thieno[2,3-c]pyridine derivatives may possess neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .
Agricultural Applications
Pesticidal Activity
Research has indicated that thieno[2,3-c]pyridine derivatives can act as effective pesticides. Their unique structure allows them to interfere with biological processes in pests, making them suitable candidates for agricultural applications. The efficacy of these compounds as insecticides or fungicides can be attributed to their ability to disrupt metabolic pathways in target organisms .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of 6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride allows it to be used as a building block in the synthesis of novel materials. Its derivatives can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of thieno[2,3-c]pyridine derivatives, researchers synthesized several analogs and tested their activity against a panel of bacterial strains. The results indicated that specific modifications to the thieno ring significantly enhanced antimicrobial activity compared to the parent compound. This study highlights the importance of structural optimization in developing effective antimicrobial agents.
Case Study 2: Neuroprotective Mechanisms
A research group investigated the neuroprotective effects of thieno[2,3-c]pyridine derivatives in a model of oxidative stress-induced neuronal cell death. The findings demonstrated that certain compounds significantly reduced cell death and apoptosis markers. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to interact with kinase proteins, inhibiting their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers and Core Modifications
(a) 4H,5H,6H,7H-Thieno[2,3-c]pyridine-3-carboxylic Acid Hydrochloride
- Key Difference : Carboxylic acid at position 3 instead of 2.
- This compound is listed as discontinued, suggesting synthetic or stability challenges compared to the target molecule .
(b) Pyrrolo[2,3-c]pyridine Derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid)
- Core Modification : Replaces thiophene with a pyrrole ring (nitrogen instead of sulfur).
- Synthesis yields are high (71–95%), indicating robust synthetic routes .
Fused-Ring Analogues
(a) Thieno[2,3-d]pyridazinones (e.g., 2-Substituted 6-Methylthio Derivatives)
- Core Modification: Pyridazinone (two adjacent nitrogens) fused to thiophene.
- Impact: Pyridazinone’s hydrogen-bonding capacity may improve solubility but reduce metabolic stability. Synthesis involves Na₂S·9H₂O in DMF, contrasting with methods for the target compound .
(b) Pyrido[2,3-c]pyridazines (e.g., 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives)
- Core Modification : Pyridine fused to pyridazine (two nitrogen atoms).
Substituent Variations in Thieno[2,3-c]pyridines
(a) Methyl 6-Benzyl-2-(3,5-Dichlorobenzamido)-...-carboxylate Hydrochloride (BB05145)
- Substituents : Benzyl group at position 6, dichlorobenzamido at position 2.
- Impact : Increased molecular weight (511.85) and lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
(b) 6-Ethyl-2-(2-Methanesulfonylbenzamido)-...-carboxamide Hydrochloride (BF38504)
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: Pyrrolo[2,3-c]pyridines exhibit higher synthetic yields than thieno analogues, possibly due to nitrogen’s compatibility with common coupling reactions .
- Biological Relevance: Pyrido[2,3-c]pyridazines demonstrate anticancer activity via Bcl-xL inhibition, suggesting that the target compound’s thienopyridine scaffold could be optimized for similar targets .
- Solubility vs. Bioavailability : The hydrochloride salt of the target compound enhances solubility, critical for oral bioavailability, whereas bulkier substituents (e.g., benzyl in BB05145) trade solubility for membrane permeability .
Biological Activity
6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- IUPAC Name : 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid hydrochloride
- Molecular Formula : C9H11NO2S·ClH
- Molecular Weight : 215.71 g/mol
- CAS Number : 17842502
Research indicates that compounds related to thieno[2,3-c]pyridines exhibit various mechanisms of action primarily through modulation of key biological pathways:
- Nrf2 Activation : The compound has been studied for its ability to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating oxidative stress responses in cells. By stabilizing Nrf2, the compound enhances the expression of antioxidant enzymes, thereby providing cellular protection against oxidative damage .
- Inhibition of Kinases : Thieno[2,3-c]pyridine derivatives have shown potential as inhibitors of various kinases involved in cancer progression. For instance, some studies report inhibition of receptor tyrosine kinases like VEGFR-2 with IC50 values in the micromolar range .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study highlighted the role of 6-methyl-4H-thieno[2,3-c]pyridine derivatives in protecting neuronal cells from oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound in vitro. This suggests a protective mechanism that could be beneficial in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Cancer Inhibition
In another investigation focusing on cancer cell lines, the compound exhibited potent inhibitory effects on cell proliferation. The study reported an IC50 value indicating effective inhibition at low concentrations against human colorectal carcinoma cells. These findings support its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride?
- Methodology : The hydrochloride salt is typically synthesized via acid-mediated deprotection of a Boc-protected precursor. For example, 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is treated with concentrated HCl in methanol under stirring at room temperature for 1 hour . Alternative routes involve oxidation of methylpyridine derivatives using potassium permanganate in aqueous acidic media, followed by HCl neutralization to precipitate the carboxylic acid hydrochloride .
- Key Considerations : Reaction stoichiometry, solvent choice (e.g., methanol for solubility), and acid concentration impact yield and purity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR are critical for confirming the thienopyridine scaffold and methyl/carboxylic acid substituents. For example, methyl groups typically resonate at δ 1.95–2.0 ppm, while aromatic protons appear between δ 7.0–8.3 ppm .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm) and C=O vibrations (~1670–1720 cm) confirm functional groups .
- Elemental Analysis : Validates empirical formula (e.g., CHNO for the free acid) .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Regulatory Compliance : Adhere to COSHH (Control of Substances Hazardous to Health) regulations for risk assessment and waste disposal .
Advanced Research Questions
Q. How can synthetic yield be optimized for the hydrochloride salt?
- Methodology :
- Acid Selection : Hydrochloric acid is preferred over alternatives (e.g., HSO) due to its volatility, simplifying post-reaction purification .
- Reaction Monitoring : Use TLC or in situ pH monitoring to track deprotection completion.
- Recrystallization : Purify the crude product via ethanol/water mixtures to remove unreacted starting materials .
Q. How can structural ambiguities in the thienopyridine core be resolved?
- Methodology :
- X-ray Crystallography : Definitive proof of regiochemistry (e.g., distinguishing 5- vs. 6-methoxy isomers) .
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What strategies address discrepancies in reported spectroscopic data?
- Methodology :
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) that may cause peak broadening .
- Deuterated Solvent Screening : Test DMSO-d, CDCl, or DO to identify solvent-induced shifts .
Q. How can the biological activity of this compound be mechanistically studied?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the methyl group or carboxylic acid moiety and evaluate changes in bioactivity (e.g., enzyme inhibition) .
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Advanced Technique : Co-crystallization with target proteins (e.g., kinases) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
